molecular formula C27H21N3O4S B2811637 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1023500-67-5

2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2811637
CAS No.: 1023500-67-5
M. Wt: 483.54
InChI Key: JREWFLWIRSOTSJ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroisoquinoline core substituted with a 1,3-benzodioxol group at position 2, a thiophen-3-yl group at position 3, and a carboxamide moiety at position 4 linked to a pyridin-4-ylmethyl group. The structural complexity arises from the fusion of aromatic (benzodioxol, pyridine, thiophene) and heterocyclic (tetrahydroisoquinoline) systems, which are common in bioactive molecules.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(pyridin-4-ylmethyl)-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c31-26(29-14-17-7-10-28-11-8-17)24-20-3-1-2-4-21(20)27(32)30(25(24)18-9-12-35-15-18)19-5-6-22-23(13-19)34-16-33-22/h1-13,15,24-25H,14,16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREWFLWIRSOTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(C(C4=CC=CC=C4C3=O)C(=O)NCC5=CC=NC=C5)C6=CSC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the core structures, such as the benzodioxole, pyridine, thiophene, and isoquinoline derivatives. These intermediates are then coupled through various reactions, including amide bond formation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings and heterocyclic structures can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its complex structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, the compound’s properties could be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of polycyclic carboxamides with diverse substituents. Key structural analogs include:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Tetrahydroisoquinoline 1,3-Benzodioxol, thiophen-3-yl, pyridin-4-ylmethyl carboxamide ~480–520 (estimated) Combines lipophilic (benzodioxol) and polar (pyridine) groups for balanced bioavailability.
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Hexahydroquinoline 1,3-Benzodioxol, fluorophenyl, phenyl 545 Fluorophenyl substituent enhances metabolic stability; lower solubility.
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone Chlorophenyl, pyridine-3-carboxamide ~350–400 (estimated) Thiazolidinone core offers conformational rigidity; chlorophenyl improves binding.
Gefitinib analogs (EGFR inhibitors) Quinazoline Anilino, morpholinoethoxy 446.9 Structural similarity principles (Tanimoto > 0.7) used for activity prediction.

Computational Similarity Assessment

Using Morgan fingerprints (), the target compound shares moderate similarity (Tanimoto ~0.5–0.6) with benzodioxol-containing analogs (e.g., compounds in ), but lower similarity (<0.3) with thiazolidinone derivatives . Activity cliffs may arise due to the tetrahydroisoquinoline core’s unique geometry, which could disrupt binding despite structural overlaps.

Research Implications

  • Structural Optimization : Substituting the pyridin-4-ylmethyl group with fluorophenyl (as in ) or chloro groups (as in ) could enhance target affinity or metabolic stability.
  • Biosynthetic Potential: Gene clusters in Pseudomonas spp. () encode enzymes for redox-cofactor compounds like lankacidin C, hinting at microbial routes to synthesize novel analogs of the target compound.
  • Screening Strategies : Ligand-based virtual screening () using the target compound as a template could identify derivatives with improved pharmacokinetic profiles.

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